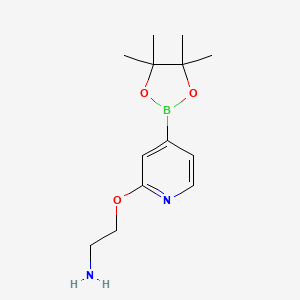

2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine

Description

2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine is a boronic ester-containing compound with a pyridine core, an ether-linked ethanamine side chain, and a pinacol boronate group. Key properties include:

- Molecular Formula: C₁₄H₂₃BN₂O₃

- Average Mass: 278.161 g/mol

- ChemSpider ID: 26528997 .

The ethanamine group enhances solubility in polar solvents, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-5-7-16-11(9-10)17-8-6-15/h5,7,9H,6,8,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJVFFGOACOXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744553 | |

| Record name | 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346697-26-4 | |

| Record name | 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Boronate Ester-Substituted Pyridine Intermediate

- Starting Material: 3,5-Dibromopyridine or 4-bromopyridine derivatives.

- Catalyst: Palladium diacetate (Pd(OAc)2).

- Ligands: Phosphine ligands such as CyJohnPhos or PCyBiPh.

- Base: Potassium acetate (KOAc).

- Solvent: Anhydrous tetrahydrofuran (THF) or 1,4-dioxane.

- Conditions: Reflux under inert atmosphere (nitrogen or argon) for 3 to 5 hours.

The reaction involves palladium-catalyzed borylation of the bromopyridine with pinacolborane (pinacolate diborane) to install the boronate ester group at the 4-position of the pyridine ring.

Formation of the Ether Linkage with Ethanamine

- Nucleophile: 2-aminoethanol or protected ethanamine derivatives.

- Base: Sodium carbonate (Na2CO3) and cesium carbonate (Cs2CO3).

- Solvent: Mixture of degassed water and organic solvent (e.g., THF).

- Conditions: Reflux for approximately 20 hours under inert atmosphere.

This step involves nucleophilic substitution where the hydroxyl group of ethanamine reacts with the halogenated pyridine intermediate to form the ether bond, yielding the target compound.

Representative Experimental Protocol

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| 1. Borylation | 3,5-Dibromopyridine (1.33 mmol), pinacolate diborane (2.66 mmol), Pd(OAc)2 (0.08 mmol), KOAc (12.2 mmol), CyJohnPhos ligand, THF, reflux, 5 h, inert atmosphere | ~64% (isolated) | Degassed solution, nitrogen atmosphere, careful temperature control |

| 2. Ether Formation | Intermediate from step 1 (3.2 mmol), Na2CO3 (11.3 mmol), Cs2CO3 (3.38 mmol), degassed H2O, reflux, 20 h, inert atmosphere | Included in overall yield | Prolonged reflux ensures complete conversion |

The crude product is purified by silica gel chromatography using 3-5% methanol in dichloromethane to afford a colorless solid of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine.

Reaction Conditions and Optimization

| Parameter | Description | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | Pd(OAc)2 typically 3-5 mol% | Higher catalyst loading improves reaction rate but increases cost |

| Ligand Choice | CyJohnPhos, PCyBiPh, PCyBin | Ligand affects selectivity and turnover number; CyJohnPhos showed good yields |

| Base | KOAc for borylation; Na2CO3 and Cs2CO3 for ether formation | Strong bases facilitate substitution but require controlled addition to avoid side reactions |

| Solvent | THF or 1,4-dioxane for borylation; aqueous-organic mixture for ether formation | Choice affects solubility and reaction kinetics |

| Temperature | Reflux (THF ~66°C, dioxane ~101°C) | Elevated temperature needed for efficient coupling |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of sensitive intermediates |

Research Findings and Notes

- The palladium-catalyzed borylation step is crucial for introducing the boronate ester group, which imparts unique reactivity and potential for further functionalization.

- The ether linkage formation requires prolonged reflux under inert atmosphere to achieve high conversion.

- The boronate ester group is sensitive to hydrolysis; thus, reaction and purification steps are conducted under controlled moisture conditions.

- The compound's synthesis has been optimized to achieve yields around 60-65% for the borylation step and good overall purity after chromatographic purification.

- Structural analogs with similar boronate ester functionalities have been synthesized using related methods, confirming the robustness of this approach.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pd-catalyzed borylation | 3,5-Dibromopyridine, pinacolate diborane, Pd(OAc)2, KOAc, CyJohnPhos, THF | Reflux 5 h, N2 atmosphere | ~64 | Critical for boronate ester installation |

| 2 | Nucleophilic substitution (ether formation) | Intermediate, 2-aminoethanol, Na2CO3, Cs2CO3, H2O/THF | Reflux 20 h, N2 atmosphere | Included in overall yield | Forms ether bond linking ethanamine |

Chemical Reactions Analysis

Types of Reactions

2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted ethanamine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. The presence of the pyridine ring is known to enhance the bioactivity of pharmaceutical agents. Research indicates that compounds with similar structures can function as:

- Anticancer Agents : Boron-containing compounds have shown promise in targeting cancer cells due to their ability to interact with biomolecules like DNA and proteins. Studies have demonstrated that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells .

- Antimicrobial Activity : The unique electronic properties of boron may contribute to the antimicrobial efficacy of this compound. Research into similar compounds has revealed their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Materials Science

The incorporation of boron into organic frameworks has led to advancements in materials science:

- Polymer Chemistry : The compound can be used as a building block for synthesizing boron-containing polymers. These materials have enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

- Sensors and Catalysts : Due to its unique chemical reactivity, this compound may serve as a catalyst in organic reactions or as a sensor for detecting specific ions or molecules in environmental monitoring .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of boron-containing compounds similar to 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine). The researchers synthesized various derivatives and tested their cytotoxicity against different cancer cell lines. Results indicated that certain modifications significantly increased apoptosis rates compared to control groups .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 |

| Compound B | 8 | HeLa |

| Compound C | 20 | A549 |

Case Study 2: Antimicrobial Properties

In another investigation, researchers evaluated the antimicrobial effects of boron-based compounds against common pathogens. The study found that derivatives exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting their potential use in developing new antimicrobial agents .

| Compound | Zone of Inhibition (mm) | Pathogen |

|---|---|---|

| Compound X | 25 | E. coli |

| Compound Y | 30 | S. aureus |

Mechanism of Action

The mechanism of action of 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with biological molecules, making it useful in enzyme inhibition and other biochemical processes. The compound’s ethanamine group can also interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

N-Methyl and N,N-Dimethyl Derivatives

N-Methyl derivative :

N,N-Dimethyl derivative :

- Structure : 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}-N,N-dimethylethanamine.

- Molecular Formula : C₁₆H₂₇BN₂O₃ (average mass: 306.21 g/mol) .

- Key Difference : Dimethylation further enhances lipophilicity, which may affect metabolic stability and receptor binding kinetics.

Piperazine-Linked Analogs

Example : 2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine (CAS: 1489230-58-1) .

- Molecular Formula : C₁₈H₂₉BN₄O₂.

Phenyl-Substituted Analogs

Example : (R)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine (CAS: 1259365-06-4) .

- Molecular Formula: C₁₄H₂₂BNO₂.

- Key Difference : A phenyl group replaces the pyridyl-ether moiety, significantly increasing lipophilicity (logP ~3.2) and altering electronic properties for diverse reactivity.

Allyloxy-Linked Derivatives

Example : (E)-2-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyloxy)ethoxy)ethanamine .

- Molecular Formula : C₁₅H₂₇BN₂O₄.

- Key Difference : The allyloxy-ethoxy chain introduces flexibility and additional oxygen atoms, enhancing aqueous solubility (logS ≈ -2.5) compared to the target compound (logS ≈ -3.1).

Biological Activity

The compound 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine , often referred to as a pyridine-based boron compound, has garnered interest in various fields of biological and medicinal chemistry. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring linked to a dioxaborolane moiety through an ether bond. Its molecular formula is , which contributes to its unique chemical properties. The presence of the boron atom is significant for its reactivity and potential biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The dioxaborolane moiety can interact with various enzymes, potentially inhibiting their function. This is particularly relevant in the context of cancer biology where enzyme inhibitors are crucial for therapeutic strategies.

- Cellular Uptake : The ethylamine group enhances the compound's solubility and permeability across cellular membranes, facilitating its uptake in biological systems.

- Reactivity with Biomolecules : The boron atom can form reversible covalent bonds with biomolecules such as nucleophiles (e.g., hydroxyl groups), which may lead to modulation of biological pathways.

Anticancer Activity

Case studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance:

- Study on Breast Cancer Cells : A study reported that derivatives of boron-containing compounds inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .

- Mechanistic Insights : The mechanism involved the disruption of cellular signaling pathways critical for cancer cell survival, particularly those involving PI3K/Akt signaling .

Neuroprotective Effects

Research has also indicated potential neuroprotective effects:

- Neurodegenerative Models : In animal models of neurodegeneration, compounds with similar structures have shown the ability to reduce oxidative stress and inflammation in neuronal cells .

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves:

- Boronic Acid Formation : Starting from 4-pyridineboronic acid and employing hydroboration techniques.

- Coupling Reactions : Utilizing coupling agents to link the dioxaborolane with the ethylamine moiety effectively.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Step 2 | Coupling with ethanamine using coupling reagents |

Q & A

Q. Characterization :

- NMR : Key signals include the boronate ester protons (δ 1.0–1.3 ppm for pinacol methyl groups) and pyridine aromatic protons (δ 7.5–8.5 ppm). Confirm the amine group via ¹H-¹H COSY or HSQC .

- LCMS : Monitor molecular ion peaks ([M+H]⁺) and assess purity (>95% by HPLC).

Advanced: How can reaction conditions be optimized for its use in Suzuki-Miyaura cross-coupling?

Answer :

Optimization variables include:

- Catalyst/Ligand Systems : Pd(OAc)₂ with SPhos or XPhos ligands improves yields for sterically hindered aryl boronate esters .

- Solvent : Use toluene/water mixtures for biphasic conditions or THF for homogeneous reactions. Avoid DMSO due to potential ligand coordination issues.

- Base : Cs₂CO₃ or K₃PO₄ enhances transmetallation efficiency.

- Temperature : 60–80°C balances reaction rate and stability of the boronate ester.

Troubleshooting : If coupling yields are low, assess boronate ester hydrolysis via ¹¹B NMR (δ ~30 ppm for intact BPin₂ groups) .

Basic: What precautions are critical for handling this moisture-sensitive compound?

Q. Answer :

- Storage : Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers. Use molecular sieves (3Å) to absorb residual moisture .

- Handling : Perform reactions in anhydrous solvents (e.g., THF, toluene) under Schlenk-line conditions. Monitor for hydrolysis byproducts (e.g., boronic acids) via TLC or LCMS .

Advanced: How to resolve contradictions in reported synthetic yields for derivatives?

Answer :

Systematically evaluate:

- Substrate Purity : Impurities in starting materials (e.g., 2-hydroxypyridine) can lower yields. Pre-purify via column chromatography .

- Catalyst Loading : Test 1–5 mol% Pd to balance cost and efficiency.

- Steric Effects : Bulky substituents on pyridine may require longer reaction times or elevated temperatures.

Example : If one study reports 70% yield and another 40%, replicate both protocols with controlled variables (e.g., solvent, catalyst batch) to identify critical factors .

Advanced: How is this compound applied in medicinal chemistry for drug discovery?

Answer :

The boronate ester enables:

- Protease Inhibitors : Acts as a transition-state mimic in serine protease inhibitors (e.g., thrombin, trypsin) via reversible covalent binding .

- Targeted Drug Delivery : Conjugate with antibodies (e.g., antibody-drug conjugates) using amine-mediated linkers .

- PET Tracers : Incorporate ¹⁸F via boronate-assisted radiofluorination .

Validation : Assess bioactivity in enzyme inhibition assays (IC₅₀) and stability in plasma (t½ > 2 hours) .

Basic: What analytical challenges arise in quantifying this compound, and how are they addressed?

Answer :

Challenges :

- Hydrolysis : Degrades in aqueous media, complicating HPLC analysis.

- Low UV Absorbance : Pyridine and boronate groups have weak chromophores.

Q. Solutions :

- Derivatization : React the amine with dansyl chloride for fluorescence detection .

- LCMS with Ion Pairing : Use 0.1% formic acid in mobile phases to enhance ionization .

Advanced: What safety protocols are essential for large-scale synthesis?

Q. Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for solvent handling .

- Spill Management : Neutralize boronate esters with silica gel or vermiculite; avoid water to prevent exothermic hydrolysis .

- Waste Disposal : Collect in labeled containers for halogenated/organoboron waste, incinerated under EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.